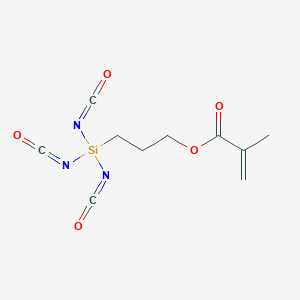
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate is a specialized organosilicon compound that combines the properties of isocyanate and methacrylate functionalities. This compound is known for its reactivity and versatility in various chemical applications, particularly in the field of polymer chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate typically involves the reaction of 3-(Triisocyanatosilyl)propyl alcohol with 2-methylprop-2-enoic acid (methacrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(Triisocyanatosilyl)propyl alcohol+2-methylprop-2-enoic acid→3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and by-products.
化学反応の分析
Types of Reactions
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form urea and urethane linkages.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other hydrolysis products.
Common Reagents and Conditions
Amines and Alcohols: Used in addition reactions with isocyanate groups.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Water and Acids/Bases: For hydrolysis reactions.
Major Products
Urea and Urethane Derivatives: From addition reactions.
Polymers and Copolymers: From polymerization reactions.
Silanols: From hydrolysis reactions.
科学的研究の応用
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Material Science: Employed in the development of advanced materials with enhanced mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Surface Modification: Applied as a coupling agent to modify the surface properties of various substrates, improving adhesion and compatibility.
作用機序
The mechanism of action of 3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate involves the reactivity of its functional groups:
Isocyanate Groups: React with nucleophiles to form stable urea and urethane linkages, contributing to the compound’s adhesive and crosslinking properties.
Methacrylate Group: Undergoes free radical polymerization, leading to the formation of polymer networks with desirable mechanical properties.
類似化合物との比較
Similar Compounds
- 3-(Methacryloyloxy)propyltrimethoxysilane
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate is unique due to the presence of both isocyanate and methacrylate functionalities, which provide a combination of reactivity and versatility not commonly found in similar compounds. This dual functionality allows for a wide range of applications, particularly in the synthesis of advanced materials and surface modification.
特性
CAS番号 |
176258-24-5 |
|---|---|
分子式 |
C10H11N3O5Si |
分子量 |
281.30 g/mol |
IUPAC名 |
3-triisocyanatosilylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H11N3O5Si/c1-9(2)10(17)18-4-3-5-19(11-6-14,12-7-15)13-8-16/h1,3-5H2,2H3 |
InChIキー |
WZLQYFGUYJPUBA-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCC[Si](N=C=O)(N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


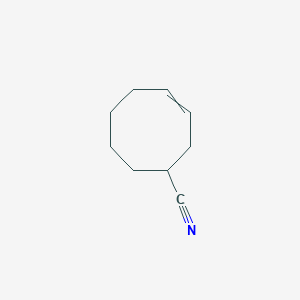
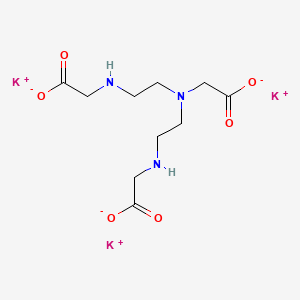
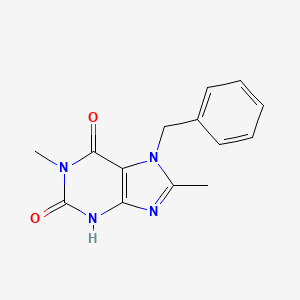
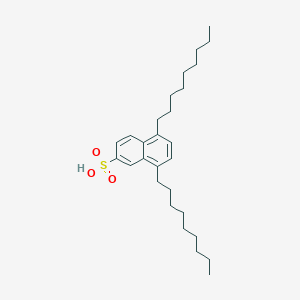
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
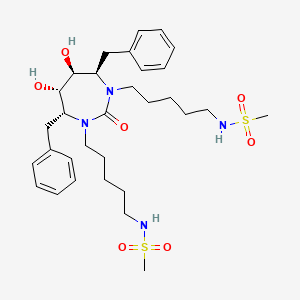
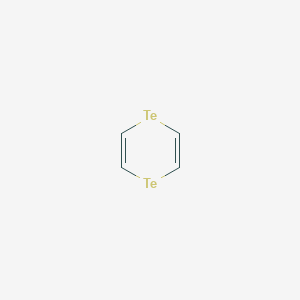
![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
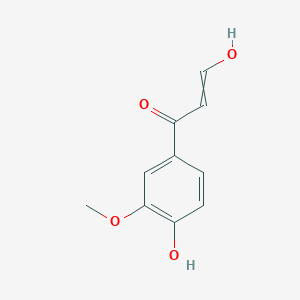

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)

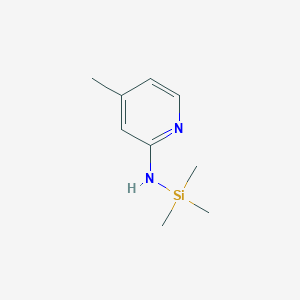
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
